molecular formula C20H19N3O2S B11015151 4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11015151
M. Wt: 365.5 g/mol
InChI Key: HFWQMMMPWDVJCC-UHFFFAOYSA-N
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Description

The compound 4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide features a tetrahydro-2H-pyran-4-carboxamide core substituted with a phenyl group at position 4 and a thiazole ring conjugated to a pyridin-4-yl moiety. The (2E)-configuration of the thiazole-ylidene linkage ensures spatial alignment critical for molecular recognition in biological or material applications .

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)oxane-4-carboxamide

InChI

InChI=1S/C20H19N3O2S/c24-18(20(8-12-25-13-9-20)16-4-2-1-3-5-16)23-19-22-17(14-26-19)15-6-10-21-11-7-15/h1-7,10-11,14H,8-9,12-13H2,(H,22,23,24)

InChI Key

HFWQMMMPWDVJCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling with Pyridine: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the Tetrahydropyran Ring: The final step involves the cyclization of the intermediate to form the tetrahydropyran ring, which can be achieved using acid-catalyzed cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine Substitution Variations

  • 4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide (PubChem): This analogue substitutes pyridin-4-yl with pyridin-2-yl, altering the nitrogen's spatial orientation. This substitution may influence solubility and target binding affinity .

Tetrahydro-2H-pyran-4-carboxamide Derivatives

  • 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e) (): Replaces the thiazolylidene group with a pyrazole ring and introduces a bromophenyl substituent. The cyano group at the pyran 4-position increases polarity (melting point: 188–190°C) compared to the phenyl-substituted target compound. HRMS data (error 2.8 ppm) and NMR signals (δ 7.62–2.07 ppm) highlight distinct electronic environments due to the bromine atom and pyrazole ring .

Triazole and Thione Derivatives

  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Features a triazole-thione core with chlorophenyl groups. The chlorine atoms enhance electronegativity, while the thione group enables sulfur-mediated interactions. Crystal packing via N–H···O/S hydrogen bonds forms hexamers, suggesting higher crystallinity than the target compound’s thiazole-based structure .

Sulfonyl and Morpholine Derivatives

  • 4-((4-(4-(6-Morpholinopyridin-3-yl)-1H-1,2,3-triazol-1-yl)-phenyl)sulfonyl)-N-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-4-carboxamide (): Incorporates a sulfonyl bridge and morpholine-pyridine-triazole system, increasing molecular weight and hydrophilicity. The sulfonyl group may improve aqueous solubility relative to the target compound’s thiazole linkage .

Hydrazide and Nitro-Substituted Analogues

  • N'-[(E)-(1,3-Dimethylpyrazol-4-yl)methylideneamino]-N-(4-methoxyphenyl)butanediamide (): Utilizes a methoxyphenyl group and pyrazole-hydrazide backbone. The methoxy group enhances lipophilicity, while the hydrazide moiety offers additional hydrogen-bonding sites, contrasting with the target compound’s carboxamide-thiazole system .

Comparative Data Table

Compound Name Key Substituents Melting Point (°C) Functional Groups Notable Properties
Target Compound Pyridin-4-yl, thiazolylidene Not reported Carboxamide, pyridine Planar thiazole for π-π interactions
9e () Bromophenyl, cyano 188–190 Pyrazole, cyano High polarity, HRMS error 2.8 ppm
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Chlorophenyl, triazole-thione Not reported Thione, triazole Hexameric crystal packing
4-((4-(4-(6-Morpholinopyridin-3-yl)-1H-1,2,3-triazol-1-yl)-phenyl)sulfonyl)-... () Sulfonyl, morpholine Not reported Sulfonyl, triazole Enhanced solubility
N'-[(E)-(1,3-Dimethylpyrazol-4-yl)methylideneamino]-N-(4-methoxyphenyl)butanediamide () Methoxyphenyl, pyrazole-hydrazide Not reported Hydrazide, methoxy Increased lipophilicity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s thiazolylidene group may require precise E-configuration control during synthesis, contrasting with the straightforward pyrazole formation in 9e .
  • Solubility Trends : Sulfonyl and morpholine groups () likely improve water solubility over the phenyl-thiazole system, critical for drug delivery .

Biological Activity

The compound 4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide is a complex organic molecule notable for its unique structural features, including a tetrahydropyran ring, a phenyl group, and a thiazole moiety. These components contribute to its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C20H19N3O2SC_{20}H_{19}N_{3}O_{2}S. The presence of the thiazole ring is particularly significant due to its association with various biological processes and therapeutic effects. The unique combination of structural elements may confer specific chemical reactivity and biological activity that are not present in other similar compounds.

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities. These include:

  • Anticancer Activity : Several studies have shown that derivatives containing thiazole rings possess significant anticancer properties. For instance, pyran derivatives have been noted for their anti-proliferative effects against various cancer cell lines, with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Effects : The compound has potential applications as an antimicrobial agent. Similar thiazole-containing compounds have demonstrated effectiveness against various bacterial and fungal strains, suggesting that this compound may also exhibit such properties.
  • Anticonvulsant Properties : Some thiazole derivatives have been tested for their anticonvulsant effectiveness. While specific data on this compound is limited, the structural similarities with known anticonvulsants indicate potential activity .

Anticancer Activity

A study investigating the anti-proliferative activities of pyran derivatives synthesized from benzoylacetone showed that compounds similar to the one exhibited significant cytotoxicity against multiple cancer cell lines. For example, certain derivatives achieved IC50 values as low as 0.25 µM against resistant cancer cells .

CompoundCell LineIC50 (µM)
5eNCI-H4600.25
5fHCT1160.29
5gMDA-MB-4350.31

Antimicrobial Activity

Thiazole derivatives have been documented for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotic agents.

Anticonvulsant Activity

In models assessing anticonvulsant effectiveness, certain thiazole-containing compounds demonstrated significant activity. For instance, a related study found that modifications in the phenyl ring structure enhanced anticonvulsant properties, suggesting that similar modifications in the target compound could yield beneficial effects .

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